1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Description
1-(2-Chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline backbone modified with a dimethylamino group at position 6 and a chloroacetyl substituent at position 1. Its molecular formula is C₁₃H₁₆ClN₂O₃S, and it has a molecular weight of 333.80 g/mol (calculated).
The chloroacetyl group introduces alkylating properties, which may enhance interactions with cellular targets such as enzymes or receptors. The dimethylamino group contributes to solubility and modulates electronic effects on the aromatic system.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroacetyl)-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-15(2)20(18,19)11-5-6-12-10(8-11)4-3-7-16(12)13(17)9-14/h5-6,8H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTPVOYNOCQADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the chloroacetyl group and the sulfonamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, helps in achieving the desired quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 316.80 g/mol . Its structure features a tetrahydroquinoline backbone with a sulfonamide functional group, which is significant for its biological activity.
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folate synthesis, making them effective against a variety of pathogens .
Anticancer Research
The compound has been investigated for its potential role in cancer therapy. Studies suggest that derivatives of tetrahydroquinoline can inhibit specific enzymes involved in cancer cell proliferation. For instance, tankyrase inhibitors have been linked to the modulation of Wnt signaling pathways, which are crucial in cancer progression .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor. It can act on various targets within metabolic pathways, potentially leading to new therapeutic strategies for diseases like diabetes and obesity. The sulfonamide group is particularly known for its ability to interact with enzyme active sites .
Proteomics Research
In proteomics, 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is utilized as a chemical probe to study protein interactions and modifications. Its ability to selectively modify amino acids allows researchers to track protein dynamics in cellular environments .
Drug Development
The compound serves as a lead structure for the synthesis of new drugs targeting various diseases. Its structural features can be modified to enhance efficacy and reduce toxicity, making it a valuable scaffold in medicinal chemistry .
Building Block for Synthesis
In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of more complex molecules. Its reactive chloroacetyl group facilitates further chemical transformations, enabling the creation of diverse derivatives with potential biological activities .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics used in clinical settings.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Streptococcus pneumoniae |
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer cell lines, researchers found that modifications to the tetrahydroquinoline structure enhanced cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural diversity in optimizing anticancer activity.
| Modified Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Modified A | 5 | MCF-7 |
| Modified B | 10 | MCF-7 |
Mechanism of Action
The mechanism of action of 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The sulfonamide group may also interact with biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS 5455-83-4)
- Structure : Lacks the chloroacetyl group at position 1.
- Molecular Formula : C₁₁H₁₆N₂O₂S.
- Molecular Weight : 240.32 g/mol.
- Reduced molecular weight and lipophilicity compared to the target compound. Safety Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
5-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide (CAS 941944-84-9)
- Structure : Features a thiophene-sulfonamide moiety and ethanesulfonyl group instead of chloroacetyl.
- Molecular Formula : C₁₅H₁₇ClN₂O₄S₃.
- Molecular Weight : 421.0 g/mol.
- Key Differences: The ethanesulfonyl group enhances metabolic stability but reduces electrophilicity. Thiophene substitution may alter target selectivity compared to dimethylamino groups. No reported safety data, but higher molecular weight suggests different pharmacokinetics .
3,4-Dihydroquinolin-2(1H)-one-7-sulfonamides
- Structure : Includes a ketone group at position 2 and sulfonamide at position 6.
- Example Compound : 2-oxo-N-aryl derivatives.
- Sulfonamide at position 7 (vs. 6) alters spatial interactions with biological targets. Demonstrated activity as M2 pyruvate kinase activators in tumor cells .
6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Structure: Tetrahydroisoquinoline core with trifluoromethyl substitution.
- Molecular Formula : C₁₀H₁₁F₃N·HCl.
- Key Differences: Isoquinoline scaffold vs. tetrahydroquinoline alters ring strain and π-π stacking interactions. Trifluoromethyl group enhances lipophilicity and metabolic resistance compared to dimethylamino .
Tabulated Comparison of Key Properties
Biological Activity
1-(2-Chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 317.80 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves inhibition of specific enzymes and pathways relevant to disease states. It has been studied for its effects on:
- Carbonic Anhydrases (CAs) : The compound has shown potential as an inhibitor of carbonic anhydrases, particularly isoforms CA IX and CA XII, which are implicated in tumor growth and metastasis. Inhibition of these enzymes can lead to reduced tumor acidity and altered tumor microenvironment dynamics .
- Cell Viability and Migration : Studies indicate that the compound affects cell viability in various cancer cell lines. For instance, it has been shown to reduce the viability of HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells under hypoxic conditions .
In Vitro Studies
Research has highlighted the following findings regarding the biological activity of the compound:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HT-29 | 51.6 - 99.6 | Significant reduction in cell viability |
| MDA-MB-231 | Varies | Inhibition of migration under hypoxia |
| MG-63 (osteosarcoma) | Not specified | High expression of CA IX and XII |
In a study comparing various sulfonamide derivatives, compounds similar to this compound demonstrated a notable ability to inhibit tumor-associated carbonic anhydrases .
Case Studies
- Case Study on Tumor Microenvironment : A study involving the application of this compound in a hypoxic environment showed a marked decrease in acidification of the tumor microenvironment when treated with high concentrations of the compound. This suggests potential therapeutic benefits in solid tumors where hypoxia is prevalent .
- Comparative Efficacy : In comparative studies against established carbonic anhydrase inhibitors like acetazolamide (AZM), the compound exhibited superior inhibitory effects on CA IX under hypoxic conditions, indicating its potential as a more effective therapeutic agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-chloroacetyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization or condensation reactions. A typical approach involves reacting tetrahydroquinoline sulfonamide precursors with chloroacetyl chloride under reflux conditions in anhydrous solvents (e.g., dichloromethane or acetonitrile). Key steps include:
- Step 1 : Activation of the sulfonamide group for nucleophilic substitution.
- Step 2 : Chloroacetylation at the tetrahydroquinoline nitrogen.
- Step 3 : Purification via recrystallization (e.g., DMF/water systems) or column chromatography .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : A multi-technique approach is essential:
- NMR : Assign protons and carbons to confirm the chloroacetyl group and sulfonamide connectivity.
- HRMS : Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error.
- IR : Identify functional groups (e.g., sulfonamide S=O at ~1350 cm).
- Melting Point : Compare with literature (e.g., analogs like compound 9j in have mp ~150°C) .
Q. What pharmacological assays are used to evaluate its bioactivity?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli).
- Anti-Inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophages.
- Antifungal Activity : Disk diffusion tests against C. albicans.
Advanced Research Questions
Q. How to optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Variable Screening : Test solvents (polar vs. non-polar), temperatures (reflux vs. room temp), and catalysts (e.g., DMAP for acetylation).
- Byproduct Analysis : Use HPLC or LC-MS to detect intermediates (e.g., unreacted sulfonamide).
- Case Study : In , intramolecular cyclization achieved >80% purity after recrystallization .
Q. How to resolve contradictions in reported pharmacological data?
- Methodological Answer :
- Dose-Response Curves : Establish IC values across multiple studies.
- Assay Variability : Cross-validate using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays).
- Structural Analogues : Compare with derivatives (e.g., ’s compound 9j with cyclopentyl substitution) to isolate SAR trends .
Q. What computational tools can predict its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
